molecular formula C15H15N5O2 B2757813 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide CAS No. 2034276-44-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide

Número de catálogo: B2757813
Número CAS: 2034276-44-1
Peso molecular: 297.318
Clave InChI: CVEYARXLQFHFPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide is an organic compound belonging to the class of phenylpyridazines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol. The reaction mixture is refluxed at 80°C for 6 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include scaling up the reaction, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly through its interaction with bromodomain and extraterminal (BET) proteins. By inhibiting the activity of oncogenes like c-Myc, the compound can downregulate various signaling pathways that contribute to tumor growth and metastasis.

Case Studies

  • MCF-7 Cell Line Study :
    • A derivative of this compound demonstrated a significant increase in apoptosis rates (29.61-fold compared to control) in MCF-7 breast cancer cells.
    • The study showed that this derivative caused cell cycle arrest in the S phase and elevated levels of caspase-9 while decreasing phosphorylation of key signaling molecules such as PI3K and AKT.
  • In Vitro Inhibition Studies :
    • Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on various cancer cell lines.
    • One derivative showed an IC50 value of 0.163 μM against c-Met kinase, a critical target in cancer therapy.

Enzyme Inhibition

Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide also shows promise as an enzyme inhibitor for several targets linked to inflammatory and autoimmune diseases.

Pharmacological Effects

The pharmacological profile indicates that this compound could serve multiple roles in therapeutic applications:

  • Antitumor Activity : Its ability to inhibit key kinases positions it as a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : Potential applications in treating inflammatory disorders through enzyme inhibition mechanisms.

Mecanismo De Acción

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. These interactions inhibit the activity of these kinases, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . The compound also affects signaling pathways involving PI3K, AKT, and mTOR, which are crucial for cell survival and proliferation .

Comparación Con Compuestos Similares

Actividad Biológica

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyridazine moiety linked to a benzamide group. The general formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}. The synthesis typically involves cyclization reactions of heterocyclic diamines with nitrites or hydrazine derivatives, leading to the formation of the triazolo-pyridazine structure. This synthetic route is crucial for ensuring the compound's desired biological activity and stability .

The primary mechanism of action for this compound is its interaction with bromodomain and extraterminal (BET) proteins. These proteins play significant roles in regulating gene expression related to oncogenesis. By inhibiting BET proteins, this compound can downregulate oncogenes such as c-Myc, which is implicated in various cancers .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-71.5Inhibition of c-Myc expression
HCT-1162.0Apoptosis induction
HepG21.8Cell cycle arrest

The compound's efficacy was comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows antimicrobial potential. It has demonstrated activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effect of this compound on breast cancer cells (MCF-7). Results indicated significant inhibition of cell growth with an IC50 value of 1.5 μM, attributed to the downregulation of c-Myc and induction of apoptosis .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was tested against common pathogens. The results showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Propiedades

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-5-3-4-6-11(10)15(21)16-9-13-18-17-12-7-8-14(22-2)19-20(12)13/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEYARXLQFHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.